9-(9,9-Dimethyl-9H-fluoren-2-yl)-9H-carbazole

Vue d'ensemble

Description

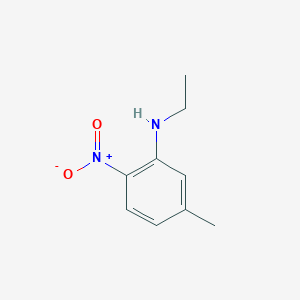

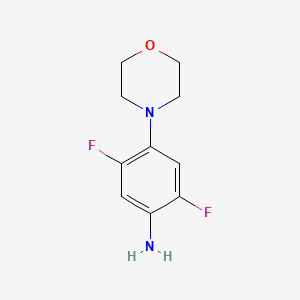

The compound is a derivative of carbazole and fluorene, both of which are polycyclic aromatic hydrocarbons. Carbazole has a three-ring structure with two benzene rings fused onto a central pyrrole ring, while fluorene has a two-ring structure with a five-membered ring fused onto a central benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions, possibly including Friedel-Crafts acylation, Suzuki coupling, or other carbon-carbon bond-forming reactions . Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be expected to have the characteristic fused-ring structures of carbazole and fluorene, with additional methyl groups attached to the fluorene moiety .Chemical Reactions Analysis

As a polycyclic aromatic hydrocarbon, this compound would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the nitrogen atom in the carbazole moiety could also make it susceptible to reactions involving the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its polycyclic structure and the presence of the nitrogen atom. It would likely be a solid at room temperature, with a relatively high melting point due to the strong pi-pi interactions between the aromatic rings .Applications De Recherche Scientifique

Application Summary

Methods of Application: The linear and nonlinear optical properties of two BODIPY derivatives, 1,7-Diphenyl-3,5-bis(9,9-dimethyl-9H-fluoren-2-yl)-boron-diuoride-azadipyrromethene (ZL-61) and 1,7-Diphenyl-3,5-bis(4-(1,2,2-triphenylvinyl)phenyl)-boron-diuoride-azadipyrromethene (ZL-22), were comprehensively investigated based on experimental and theoretical studies .

Results or Outcomes

Both compounds show a strong two-photon absorption response in the near-infrared regime. The two-photon-absorption cross-section values of ZL-61 and ZL-22 were determined to be 8321 GM and 1864 GM at 800 nm, respectively . The improvement of the two-photon absorption cross section in ZL-61 was attributed to the enhancement of the donor group .

2. Hole-Transporting Material in Perovskite Solar Cells

Application Summary

Methods of Application: A new small molecular hole-transporting material, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP) was synthesized and applied in CH3NH3PbI3-perovskite solar cells .

Results or Outcomes: A best power conversion efficiency of 19.7% with a photovoltage of 1.11 V has been achieved .

Safety And Hazards

Orientations Futures

The future directions for research on this compound would likely depend on its intended use or biological activity. It could potentially be of interest in the field of organic electronics, where carbazole and fluorene derivatives are often used, or it could be studied for its potential biological activity .

Propriétés

IUPAC Name |

9-(9,9-dimethylfluoren-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N/c1-27(2)23-12-6-3-9-19(23)20-16-15-18(17-24(20)27)28-25-13-7-4-10-21(25)22-11-5-8-14-26(22)28/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLGKCHMIGILKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(9,9-Dimethyl-9H-fluoren-2-yl)-9H-carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)

![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)